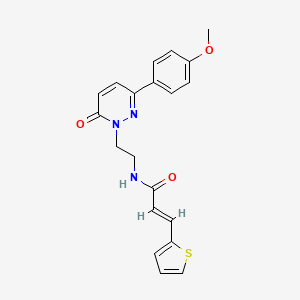
(E)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H23N3O5S with a molecular weight of 477.54 g/mol. Its structure includes a pyridazinone moiety, a methoxyphenyl group, and a thiophene ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O5S |
| Molecular Weight | 477.54 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, studies have shown that similar pyridazinone derivatives exhibit inhibitory activity against monoamine oxidase (MAO), which is crucial in neurodegenerative diseases like Parkinson's disease .
- Receptor Modulation : The thiophene component may facilitate binding to cellular receptors, potentially modulating signal transduction pathways involved in inflammation and cancer progression.
Biological Activity Studies
Recent research has focused on the synthesis and evaluation of similar compounds for their anticancer properties and enzyme inhibition:
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of pyridazinones can limit the proliferation of various cancer cell lines, including colon carcinoma (HCT116). For example, a related compound showed an IC50 value indicating significant cytotoxicity against these cells .
Case Study: MAO Inhibition
Research on related compounds has revealed that substitutions on the pyridazinone ring can enhance MAO-B inhibitory activity. For instance, compounds with methoxy substitutions showed improved potency compared to their unsubstituted counterparts . This suggests that this compound could similarly exhibit potent MAO inhibition.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies, which indicate that:
- Methoxy Substitution : Enhances lipophilicity and binding affinity to target sites.
- Thiophene Ring : Contributes to the overall stability and biological interaction profile.
Propiedades
IUPAC Name |
(E)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-6-4-15(5-7-16)18-9-11-20(25)23(22-18)13-12-21-19(24)10-8-17-3-2-14-27-17/h2-11,14H,12-13H2,1H3,(H,21,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXUFHAJYZJEQE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













